

Flavokawain C: A Promising Therapeutic Target in Oncology

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Compound of Interest

Compound Name: Flavokawain C

Cat. No.: B491223

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Flavokawain C (FKC), a naturally occurring chalcone derived from the kava plant (*Piper methysticum*), has emerged as a compelling candidate for cancer therapy. This guide provides a comprehensive validation of FKC as a therapeutic target, objectively comparing its performance with established anticancer agents and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action

FKC exhibits its anticancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. A primary mechanism involves the inhibition of the FAK/PI3K/AKT signaling pathway.^[1] By binding to the ATP sites of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K), FKC inhibits their phosphorylation, leading to a cascade of downstream effects that suppress cancer cell growth and migration.^[1]

Furthermore, in nasopharyngeal carcinoma, FKC has been shown to target the HSP90B1/STAT3/HK2 signaling axis.^[2] This action disrupts glucose metabolism and tumor angiogenesis, two critical processes for tumor survival and expansion. FKC also induces apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including colon and liver cancer.^{[3][4]} This is achieved by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.^{[1][4]}

In Vitro Efficacy: A Comparative Analysis

The cytotoxic effects of **Flavokawain C** have been evaluated against a panel of cancer cell lines and compared with standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined through various studies.

Compound	Cancer Type	Cell Line	IC50 (μM)	Reference
Flavokawain C	Liver Cancer	Huh-7	23.42 ± 0.89	[2]
Hep3B	28.88 ± 2.60	[2]		
HepG2	30.71 ± 1.27	[2]		
Colon Cancer	HCT 116	~13.12	[5]	
HT-29	39.00 ± 0.37	[6]		
Bladder Cancer	T24, RT4, EJ	≤17	[7]	
Sorafenib	Liver Cancer	HepG2	7.10	[3]
Huh7	11.03	[3]		
SK-HEP-1	4.62	[8]		
5-Fluorouracil	Colon Cancer	HCT 116	1.48 (5-day)	[1]
HT-29	11.25 (5-day)	[1]		
SW620	13	[9]		
Cisplatin	Nasopharyngeal Carcinoma	HONE1	21.65	[10]
CNE2	19.18	[10]		
Colon Cancer	HCT 116	13.12 ± 1.24	[5]	

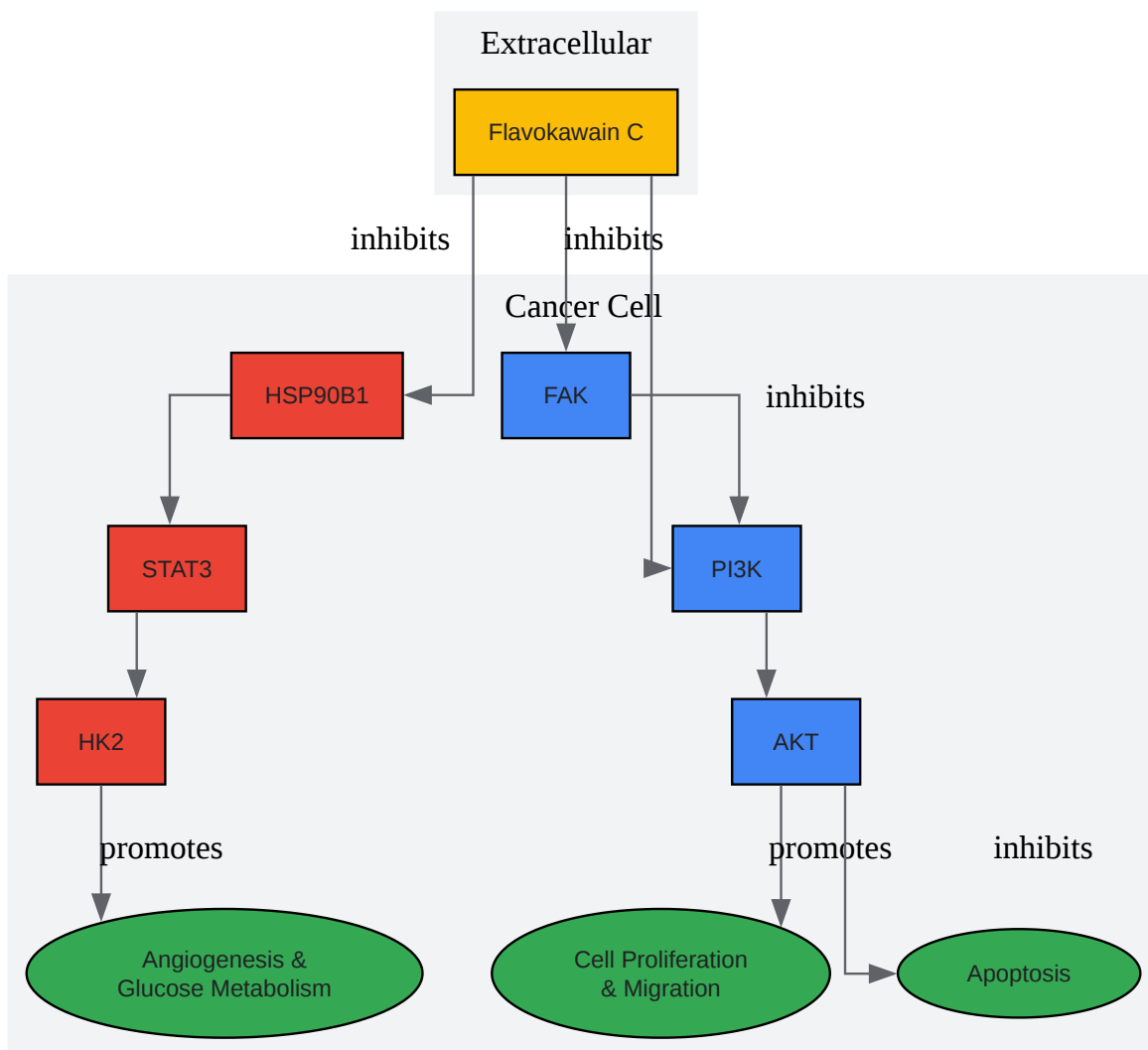
In Vivo Validation: Xenograft Models

The antitumor activity of **Flavokawain C** has been further validated in preclinical xenograft mouse models, demonstrating its potential for clinical translation.

Compound	Cancer Type	Xenograft Model	Dosage	Key Findings	Reference
Flavokawain C	Liver Cancer	Huh-7	16 mg/kg	Significantly inhibited tumor growth rate without affecting mouse body weight.	[1]
Flavokawain C	Colon Cancer	HCT 116	1 and 3 mg/kg	Significantly inhibited tumor growth.	
Flavokawain C vs. Cisplatin	Colon Cancer	HCT 116	FKC: 1 & 3 mg/kg; Cisplatin: (as positive control)	FKC treatment significantly inhibited HCT 116 tumor growth.	
Flavokawain B	Melanoma	A375	Not Specified	Retarded tumor growth.	[11]

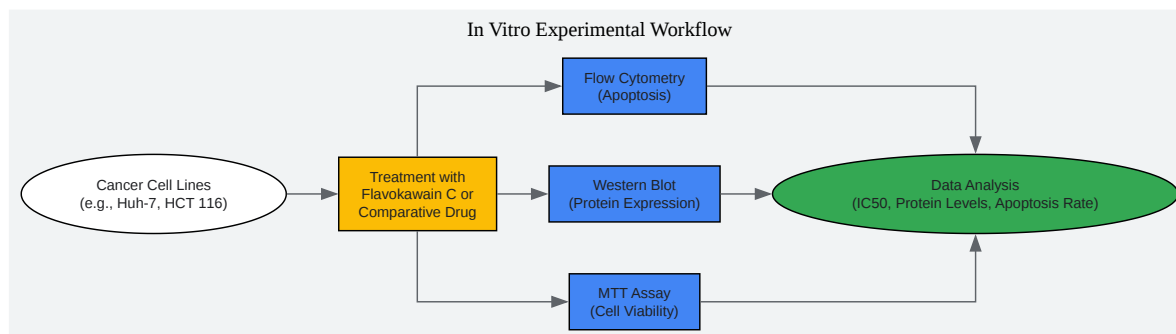
Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in the validation of **Flavokawain C**, the following diagrams are provided.



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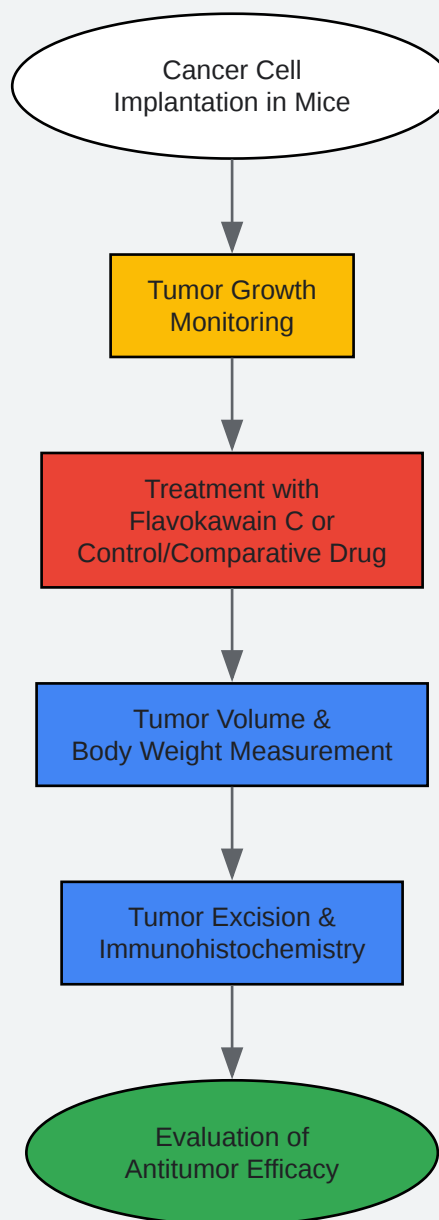
Caption: **Flavokawain C** signaling pathways in cancer cells.



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Caption: Workflow for in vitro validation of **Flavokawain C**.

In Vivo Xenograft Model Workflow



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References

- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Radioresistant Nasopharyngeal Carcinoma Cells Exhibited Decreased Cisplatin Sensitivity by Inducing SLC1A6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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